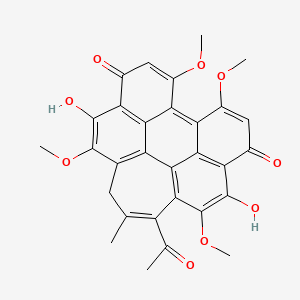
Hypocrellin b
概要
説明
Hypocrellin B (HB) is a natural pigment of perylquinone derivatives isolated from the traditional Chinese herb Hypocrella bambuase . It has significant anti-tumor and anti-viral properties as well as a strong photodynamic effect on malignant tumor, and human immunodeficiency virus type I (HIV-I) .
Synthesis Analysis
The synthesis of Hypocrellin B involves a series of complex biochemical reactions. Studies have found that hydrogen peroxide (H2O2) and nitric oxide (NO) are necessary signal molecules involved in the synthesis of hypocrellin in elicited cells . In addition, a study showed that overexpressing an isoform of sbPKS (sbPKSa) in Shiraia bambusicola could dramatically down-regulate the expression of the original gene sbPKS and nearly inhibit the production of hypocrellins .
Molecular Structure Analysis
Hypocrellin B has a complex molecular structure with the formula C30H24O9 . It consists of aromatic rings, phenolic hydroxyl groups, carbonyl groups, side-rings, and methoxyl groups .
Chemical Reactions Analysis
Upon light irradiation, Hypocrellin B produces reactive oxygen species (ROS), including singlet oxygen (1 O2), superoxide (O2−), hydroxyl radical (• OH), and hydrogen peroxide (H2O2) . This photodynamic action is a key part of its therapeutic effects.
Physical And Chemical Properties Analysis
Hypocrellin B has a molecular weight of 528.5 g/mol . It has two major fluorescence peaks including the neutral mono-molecule at ∼610 nm, an excited proton at ∼660 nm, and the zwitterions between ∼610 nm to 660 nm .
科学的研究の応用
Antimicrobial Photodynamic Therapy
Hypocrellin B (HB) has been studied for its use in antimicrobial photodynamic therapy (PDT), particularly against SARS-CoV-2. This application leverages HB’s photosensitizing properties to inactivate viruses .
Cancer Treatment
HB-mediated PDT is also being explored for treating various cancers, including esophageal, nasopharyngeal, lung, and ovarian cancers. The therapy involves using light energy to activate HB, which then helps to destroy cancer cells .
Drug Delivery Systems
Research has been conducted on using HB-doped nanoparticles as a delivery system for hydrophobic anticancer drugs. This approach aims to improve the solubility and bioavailability of these drugs .
Biotechnological Production
Studies have investigated the biotechnological production of hypocrellins like HB. Factors such as organic nitrogen sources have been found to facilitate the accumulation of these pigments, which are crucial for their therapeutic applications .
Tumor-Related Biomarker Activation
HB-based activatable photosensitizers have been designed for specific activation by tumor-related biomarkers like hydrogen peroxide (H2O2). This specificity allows for targeted therapy, reducing damage to healthy cells .
作用機序
Target of Action
Hypocrellin B (HB) is a natural pigment of perylenequinone derivatives . It has significant anti-tumor and anti-viral properties . The primary targets of HB are the cells infected by viruses or cancer cells . In the presence of light, HB produces reactive oxygen species (ROS), including singlet oxygen, superoxide, hydroxyl radical, and hydrogen peroxide .
Mode of Action
Upon light irradiation, HB produces reactive oxygen species (ROS), including singlet oxygen, superoxide, hydroxyl radical, and hydrogen peroxide . The ROS generated by HB can cause damage to the bacterial membrane integrity . This interaction with its targets leads to a significant reduction in the survival of the targeted cells .
Biochemical Pathways
The non-reducing polyketide synthase (NR-PKS) HYP1/CTB1/ElcA is the first pathway enzyme involved in the biosynthesis of HB . This enzyme is responsible for condensation of acetyl-CoA and malonyl-CoA, chain elongation, and ring closure to form a common aromatic polyketide precursor, nor-toralactone . The photodynamic action of HB proceeds via both Type-I and -II mechanisms, but the Type-I mechanism might play a more important role in the aqueous dispersion .
Pharmacokinetics
HB is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection . This rapid clearance suggests that HB has good ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The sonodynamic action of HB significantly induces survival reduction of targeted cells in a HB dose-dependent manner . A 4-log reduction was observed after the combined treatment of HB and ultrasound sonication . The bacterial membrane integrity was notably damaged and the level of intracellular ROS level was remarkably increased after sonodynamic treatment . This suggests that apoptosis is an important mechanism of cell death induced by HB-mediated sonodynamic therapy .
Action Environment
The action of HB is influenced by environmental factors such as light and ultrasound. The photosensitizer showed a blue-shifted absorption band compared with HB, and showed negligible photosensitizing ability without H2O2 . The release of hb from the photosensitizer by the reaction with h2o2 regenerated the photosensitizing ability . Furthermore, the photosensitizer exhibited selective and effective photo-cytotoxicity against high H2O2-expressing cancer cells upon photo-irradiation with 660 nm light .
Safety and Hazards
特性
IUPAC Name |
12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMXTMAIKRQSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123940-54-5 | |
| Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Hypocrellin b primarily targets mitochondria [, , ], the energy powerhouses of cells. It also demonstrates activity in other subcellular organelles including lysosomes, the endoplasmic reticulum, and the Golgi apparatus []. Upon light activation, hypocrellin b generates reactive oxygen species (ROS) such as singlet oxygen and superoxide anion radicals [, , , , ]. These ROS induce oxidative stress, leading to mitochondrial damage, characterized by mitochondrial swelling, loss of cristae (the folds within mitochondria), and mitochondrial membrane potential collapse [, ]. This damage disrupts cellular energy production and ultimately leads to cell death via apoptosis [, , , , ].
A: Yes, studies have shown that photodynamic therapy with hypocrellin b can also inhibit cancer cell adhesion and migration []. These effects are crucial in limiting cancer progression and metastasis.
ANone: This information is not explicitly provided in the provided research papers. For detailed structural information, please refer to chemical databases and literature dedicated to the structural elucidation of hypocrellin b.
A: Yes, several studies utilize spectroscopic techniques to characterize hypocrellin b and its interactions. UV-Vis spectroscopy is frequently employed to study the absorption properties of hypocrellin b and its derivatives [, , , , , ]. Researchers use fluorescence spectroscopy to investigate the interaction of hypocrellin b with biomolecules like collagen [, ] and DNA [, ]. Additionally, electron paramagnetic resonance (EPR) spectroscopy helps elucidate the generation of reactive oxygen species by hypocrellin b upon light activation [, , , ].
A: Hypocrellin b's stability is influenced by factors like solvent polarity, oxygen presence, and light exposure [, ]. Its stability is enhanced when incorporated into delivery systems like liposomes [, , ].
A: Formulating hypocrellin b into nanoparticles, such as those using apoferritin [] or incorporating it into liposomes [, , ], improves its delivery and enhances its photodynamic efficacy.
A: While primarily studied for its photodynamic properties, one study explored the potential of hypocrellin b grafted onto activated carbon as a photocatalyst for the oxidation of 2,3,5-trimethylphenol to 2,3,5-trimethylhydrobenzoquinone under visible light []. This research suggests the possibility of broader applications of hypocrellin b in photocatalysis, though further investigation is needed.
ANone: The provided research articles primarily focus on experimental investigations of hypocrellin b. There is a lack of information regarding the use of computational chemistry and modeling approaches to study hypocrellin b in the provided abstracts.
A: Introducing different substituents on the hypocrellin b core structure significantly alters its photophysical and photochemical properties. For instance, amino-substituted hypocrellin b derivatives exhibit enhanced red absorptivities and strong singlet oxygen generation capabilities, making them promising candidates for photodynamic therapy []. Similarly, brominated hypocrellin b derivatives demonstrate higher yields of active intermediates like hydroxyl radicals, further highlighting the impact of structural modifications on photodynamic activity [].
A: Yes, the peri-hydroxylated perylenequinone structure of hypocrellin b is essential for its photodynamic activity []. Modifications to this core structure can significantly impact its ability to generate reactive oxygen species upon light activation.
A: Encapsulating hypocrellin b into delivery systems like liposomes [, , ] or complexing it with cyclodextrins [] significantly improves its water solubility and stability, leading to enhanced bioavailability.
ANone: The provided abstracts primarily focus on the scientific aspects of hypocrellin b and lack information regarding SHE regulations. Consult relevant regulatory guidelines and safety data sheets for information on safe handling and disposal practices.
A: Studies using radiolabeled hypocrellin b show that it is rapidly cleared from the blood, with a half-life of 2.319 ± 0.462 hours and a very low serum concentration at 24 hours after injection []. This rapid clearance suggests a potential for minimal systemic toxicity.
A: Encapsulating hypocrellin b in liposomes alters its biodistribution, enhancing its accumulation in tumor tissues compared to free hypocrellin b [, ].
A: Researchers employ various cancer cell lines, including human ovarian cancer HO-8910 cells [, ], human hepatocellular carcinoma HepG2 cells [], human nasopharyngeal carcinoma CNE2 cells [], and human gastric adenocarcinoma BGC-823 cells [, ], to investigate hypocrellin b's photodynamic efficacy in vitro. In vivo studies utilize mouse models bearing tumors [, ] to evaluate the therapeutic potential of hypocrellin b-mediated photodynamic therapy.
A: Yes, hypocrellin b-mediated sonodynamic therapy shows promise in reversing multidrug resistance in doxorubicin-resistant SGC7901/ADR cells []. This effect is linked to the downregulation of P-glycoprotein (P-gp) expression, a protein responsible for pumping drugs out of cancer cells, thereby restoring their sensitivity to chemotherapy [].
ANone: The provided research articles primarily focus on the therapeutic potential of hypocrellin b and lack comprehensive information on its toxicity and long-term effects. Further research is necessary to fully elucidate its safety profile.
A: Formulating hypocrellin b into nanoparticles [] or encapsulating it within liposomes [, , ] enhances its delivery to specific targets, improving its therapeutic efficacy. These delivery systems can be further modified for active targeting by conjugating them with specific ligands that bind to receptors overexpressed on target cells.
ANone: The provided research articles primarily focus on the therapeutic mechanisms and efficacy of hypocrellin b and lack information regarding specific biomarkers and diagnostic applications.
A: Spectrophotometry is a key method for quantifying hypocrellin b, relying on its characteristic absorption properties [, ]. Researchers also utilize high-performance liquid chromatography (HPLC) to analyze and quantify hypocrellin b in complex mixtures [, ].
ANone: The provided research articles primarily focus on the biomedical applications of hypocrellin b and lack information regarding its environmental impact and degradation pathways.
A: Hypocrellin b exhibits poor water solubility, limiting its bioavailability [, ]. This limitation necessitates the use of formulation strategies like liposomes or cyclodextrin complexation to enhance its solubility and improve delivery [, ].
ANone: The provided abstracts do not offer detailed information on the validation of analytical methods used for hypocrellin b quantification.
ANone: The provided research articles primarily focus on the scientific aspects of hypocrellin b and lack information regarding specific quality control and assurance measures.
ANone: The provided research articles primarily focus on the photodynamic effects of hypocrellin b and do not provide information regarding its potential immunogenicity or ability to elicit immunological responses.
A: One study highlights that hypocrellin b-mediated sonodynamic therapy can downregulate P-glycoprotein (P-gp) expression []. P-gp is a crucial drug efflux transporter responsible for multidrug resistance in cancer cells. This downregulation by hypocrellin b suggests its potential to modulate drug transporter activity and overcome resistance mechanisms.
ANone: The provided research articles do not delve into the potential interactions of hypocrellin b with drug-metabolizing enzymes. Further investigation is needed to assess its potential to induce or inhibit these enzymes.
ANone: The provided research articles focus on the photodynamic effects and therapeutic potential of hypocrellin b. Further research is needed to fully understand its biocompatibility and biodegradability.
A: While the provided research articles primarily focus on hypocrellin b, they occasionally mention other photosensitizers like hematoporphyrin derivatives []. Comparing the performance, cost, and impact of hypocrellin b with alternative photosensitizers requires further research and analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



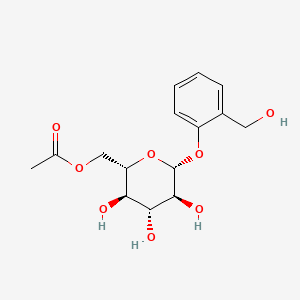
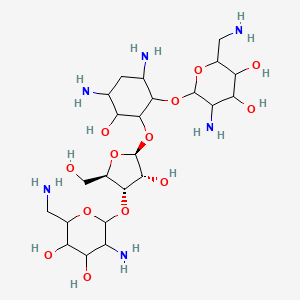
![2-(Dimethylamino)-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1674050.png)
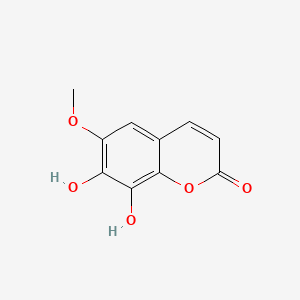
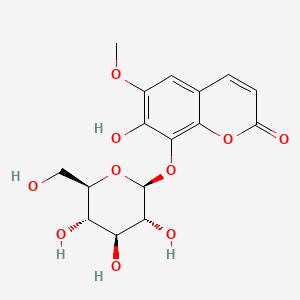
![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674057.png)
![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)
![1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-[3-(methyl-(2H-tetrazol-5-yl)amino)phenyl]urea](/img/structure/B1674059.png)
![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(2S)-2-(tert-butylcarbamoyl)-4-[(2-chloro-6-methylpyridin-4-yl)methyl]piperazin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674062.png)

![methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B1674065.png)
![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)
